molecular formula C18H15ClN2O2S B11066056 3-(4-chlorophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

3-(4-chlorophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11066056
M. Wt: 358.8 g/mol
InChI Key: PQTBDAXTGHRNMG-UHFFFAOYSA-N
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Description

(7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both imidazole and thiazole rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole precursors, followed by their condensation under controlled conditions. Common reagents used in the synthesis include chlorinated aromatic compounds and methyl-substituted phenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups, into the aromatic rings.

Scientific Research Applications

(7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7AR)-3-(4-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential therapeutic benefits.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C18H15ClN2O2S/c1-11-2-8-14(9-3-11)20-16(22)15-10-24-17(21(15)18(20)23)12-4-6-13(19)7-5-12/h2-9,15,17H,10H2,1H3

InChI Key

PQTBDAXTGHRNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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